molecular formula C7H12O4 B14615106 acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol CAS No. 60410-15-3

acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol

Cat. No.: B14615106
CAS No.: 60410-15-3
M. Wt: 160.17 g/mol
InChI Key: RRQCMHBIMPBAIA-FHAQVOQBSA-N
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Description

Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol is a compound that combines the properties of acetic acid and a cyclopentene diol. Acetic acid, also known as ethanoic acid, is a weak organic acid with the chemical formula CH₃COOH. It is widely used in various industrial and chemical processes. The cyclopent-4-ene-1,3-diol moiety introduces a cyclic structure with two hydroxyl groups, which can significantly influence the compound’s reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of cyclopentadiene to form cyclopentene, followed by dihydroxylation using osmium tetroxide (OsO₄) to introduce the hydroxyl groups at the 1 and 3 positions. The final step involves the esterification of the resulting diol with acetic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes. The hydrogenation and dihydroxylation steps are carried out in continuous flow reactors to ensure high efficiency and yield. The esterification process is optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclopentane derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

    Oxidation: Cyclopent-4-ene-1,3-dione or cyclopent-4-ene-1,3-dicarboxylic acid.

    Reduction: Cyclopentane-1,3-diol.

    Substitution: Cyclopent-4-ene-1,3-dihalides or cyclopent-4-ene-1,3-dialkyl derivatives.

Scientific Research Applications

Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-4-ene-1,3-diol: Lacks the acetic acid moiety, resulting in different reactivity and applications.

    Acetic acid;cyclopentane-1,3-diol: The saturated cyclopentane ring alters the compound’s chemical properties.

Uniqueness

Acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol is unique due to the presence of both the acetic acid and cyclopentene diol moieties

Properties

CAS No.

60410-15-3

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

acetic acid;(1R,3R)-cyclopent-4-ene-1,3-diol

InChI

InChI=1S/C5H8O2.C2H4O2/c6-4-1-2-5(7)3-4;1-2(3)4/h1-2,4-7H,3H2;1H3,(H,3,4)/t4-,5-;/m0./s1

InChI Key

RRQCMHBIMPBAIA-FHAQVOQBSA-N

Isomeric SMILES

CC(=O)O.C1[C@H](C=C[C@@H]1O)O

Canonical SMILES

CC(=O)O.C1C(C=CC1O)O

Origin of Product

United States

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